molecular formula C14H12N2O4 B2792149 (2E)-3-(furan-2-yl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal CAS No. 330574-84-0

(2E)-3-(furan-2-yl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal

Cat. No. B2792149
CAS RN: 330574-84-0
M. Wt: 272.26
InChI Key: QLIRUHJBAUVDBZ-FOWTUZBSSA-N
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Description

(2E)-3-(furan-2-yl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal is an organic compound that belongs to the class of hydrazones. This compound is of great interest to the scientific community due to its potential applications in various fields such as pharmaceuticals, materials science, and catalysis.

Scientific Research Applications

(2E)-3-(furan-2-yl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal has been extensively studied for its potential applications in various fields. In the field of pharmaceuticals, this compound has been reported to exhibit anti-inflammatory and anti-cancer activities (N. C. Desai et al., 2016). In materials science, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis (S. K. Singh et al., 2017). In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions (S. K. Singh et al., 2019).

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal is not fully understood. However, it has been proposed that the anti-inflammatory and anti-cancer activities of this compound may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory and cancer pathways (N. C. Desai et al., 2016).
Biochemical and Physiological Effects:
Studies have shown that (2E)-3-(furan-2-yl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal exhibits anti-inflammatory and anti-cancer activities in vitro (N. C. Desai et al., 2016). However, further studies are needed to determine the biochemical and physiological effects of this compound in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2E)-3-(furan-2-yl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal is its potential applications in various fields such as pharmaceuticals, materials science, and catalysis. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research on (2E)-3-(furan-2-yl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal. One direction is to further investigate the anti-inflammatory and anti-cancer activities of this compound in vivo. Another direction is to explore the potential use of this compound as a fluorescent probe for the detection of metal ions. In addition, future research could focus on the development of new synthetic methods for the preparation of this compound and its derivatives, as well as the synthesis of metal complexes with potential applications in catalysis.

Synthesis Methods

The synthesis of (2E)-3-(furan-2-yl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal can be achieved through the reaction of 2-furoic acid hydrazide with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired hydrazone compound. The synthesis of this compound has been reported in the literature (N. C. Desai et al., 2016).

properties

IUPAC Name

(E)-1-(furan-2-yl)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-19-11-6-4-10(5-7-11)15-16-12(9-17)14(18)13-3-2-8-20-13/h2-9,17H,1H3/b12-9+,16-15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAYMQDFVPHBDR-LVPQYRJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N=N/C(=C/O)/C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(furan-2-yl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal

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